Hydroxyamphetamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amphetamine metabolite with sympathomimetic effects. It is sometimes called alpha-methyltyramine, which may also refer to the meta isomer, gepefrine.

Aplicaciones Científicas De Investigación

Neurotoxicity Evaluation

Hydroxyamphetamine metabolites, including 4-hydroxyamphetamine, have been studied for their neurotoxic effects. In human dopaminergic differentiated SH-SY5Y neurons, 4-hydroxyamphetamine showed concentration-dependent toxicity, although it was found to be less toxic than its parent compound amphetamine. The metabolite 4-hydroxynorephedrine was observed to be more toxic than 4-hydroxyamphetamine, indicating a potential contribution to amphetamine neurotoxicity due to its longer persistence in the brain (Feio-Azevedo et al., 2017).

Pharmacological Testing Applications

This compound has been used in pharmacological testing, particularly in diagnosing and localizing lesions in Horner's syndrome. Historically, topical cocaine and this compound have been employed to confirm the diagnosis of oculosympathetic palsy, also known as Horner's syndrome. This compound has helped localize the causative lesion in such cases, although newer drugs like apraclonidine and phenylephrine are now more commonly used due to their increased availability and similar diagnostic efficacy (Smit, 2010).

Analytical Chemistry Techniques

In analytical chemistry, methods have been developed to determine the presence of this compound in biological samples. One reported method involves a flow injection-spectrophotometric determination using a coloured reaction with 2-hydrazono-3-methylbenzothiazole (MBTH) and ceric ammonium nitrate as the oxidation reagent. This method has been used for the determination of this compound in medicinal drugs, demonstrating its relevance in pharmacological and toxicological studies (Dolejšová et al., 2000).

Binding to Heme Proteins

N-hydroxyamphetamine, an oxidative metabolite of amphetamine and methamphetamine, is known to form inhibitory complexes when binding to heme proteins. Studies have demonstrated that reactions of N-hydroxyamphetamine with ferric myoglobin and hemoglobin produce heme-nitrosoamphetamine derivatives. The interactions of these compounds with heme proteins, particularly their binding characteristics, have been elucidated through structural studies (Wang et al., 2017).

Propiedades

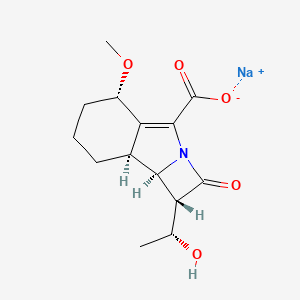

Fórmula molecular |

C9H14NO+ |

|---|---|

Peso molecular |

152.21 g/mol |

Nombre IUPAC |

1-(4-hydroxyphenyl)propan-2-ylazanium |

InChI |

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/p+1 |

Clave InChI |

GIKNHHRFLCDOEU-UHFFFAOYSA-O |

SMILES canónico |

CC(CC1=CC=C(C=C1)O)[NH3+] |

Sinónimos |

Hydrobromide, Hydroxyamphetamine Hydroxyamfetamine Hydroxyamphetamin Hydroxyamphetamine Hydroxyamphetamine Hydrobromide Hydroxyphenylisopropylamine Methyltyramine Norpholedrin Oxyamphetamine p Hydroxyamphetamine p-Hydroxyamphetamine para Hydroxyamphetamine para-Hydroxyamphetamine Paredrine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid](/img/structure/B1260897.png)

![(5R)-3-[3-fluoro-4-(1-oxidotetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B1260902.png)

![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)

![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-, potassium salt (1:1), (2S,5R,6R)-](/img/structure/B1260915.png)